An In-depth Technical Guide to the Stereoisomers of 2-Methylheptanal
An In-depth Technical Guide to the Stereoisomers of 2-Methylheptanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomeric characteristics of 2-methylheptanal, with a focus on the (2S)-2-methylheptanal enantiomer. Due to a notable lack of publicly available, direct comparative studies on the individual enantiomers, this document synthesizes the known properties of the racemic mixture and computed data for the (2S)-enantiomer. It further presents generalized, yet detailed, experimental protocols for the asymmetric synthesis and chiral analysis of 2-methyl-alkenals, which are applicable to the study of 2-methylheptanal stereoisomers. Additionally, a generic signaling pathway for olfactory reception of aliphatic aldehydes is provided to contextualize the potential biological interactions of these molecules. This guide serves as a foundational resource for researchers and professionals in drug development and sensory science, highlighting both the existing knowledge and the significant data gaps in the study of 2-methylheptanal enantiomers.
Physicochemical Characteristics
While specific experimental data for the individual enantiomers of 2-methylheptanal are scarce in publicly accessible literature, the following table summarizes the available information for the racemic mixture and computed properties for the (2S)-enantiomer. It is important to note that enantiomers possess identical physical properties such as boiling point, density, and refractive index; their distinguishing characteristic is the direction in which they rotate plane-polarized light (specific rotation).
| Property | Racemic 2-Methylheptanal | (2S)-2-Methylheptanal (Computed) | (2R)-2-Methylheptanal (Predicted) |
| Molecular Formula | C₈H₁₆O[1][2] | C₈H₁₆O[3][4] | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [1][2] | 128.21 g/mol [3][4] | 128.21 g/mol |
| Boiling Point | 163-164 °C at 760 mmHg | No experimental data available | No experimental data available |
| Density | No experimental data available | No experimental data available | No experimental data available |
| Refractive Index | No experimental data available | No experimental data available | No experimental data available |
| Specific Rotation ([α]D) | 0° (by definition) | No experimental data available | No experimental data available |
| Odor Description | No specific data available | No specific data available | No specific data available |
| Odor Threshold | No specific data available | No specific data available | No specific data available |
| XLogP3-AA | 2.7[1] | 2.7[3][4] | 2.7 |
| Topological Polar Surface Area | 17.1 Ų[1] | 17.1 Ų[3][4] | 17.1 Ų |
| CAS Number | 16630-91-4[1][2] | 13583483-37-3 | No CAS number assigned |
Experimental Protocols
Asymmetric Synthesis of 2-Methylalkenals
Principle: A chiral amine catalyst reversibly forms a chiral enamine with a starting aldehyde. Concurrently, a photoredox catalyst, upon excitation by light, initiates a process that leads to the formation of an alkyl radical from an alkene. This radical is then trapped by the chiral enamine, forming a new carbon-carbon bond at the α-position of the original aldehyde with high stereocontrol. Hydrolysis of the resulting iminium ion releases the enantioenriched α-alkylated aldehyde and regenerates the catalyst.
Generalized Protocol:
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Reaction Setup: In a nitrogen-flushed vial equipped with a magnetic stir bar, combine the starting aldehyde (e.g., heptanal), an alkene (e.g., propene), a chiral amine catalyst (e.g., a derivative of proline), a photoredox catalyst (e.g., an iridium or ruthenium complex), and a hydrogen atom transfer (HAT) catalyst (e.g., a thiol).
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Solvent and Conditions: Dissolve the components in a suitable degassed organic solvent (e.g., acetonitrile (B52724) or dimethylformamide).
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Initiation: Irradiate the reaction mixture with a light source (e.g., a blue LED lamp) at a controlled temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the catalysts and other water-soluble components.
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Purification: Purify the resulting chiral aldehyde by column chromatography on silica (B1680970) gel.
Chiral Gas Chromatography (GC) for Enantiomeric Separation
The separation and quantification of enantiomers are critical for determining the enantiomeric excess (ee) of a chiral synthesis or the enantiomeric distribution in a natural product. Chiral gas chromatography is a powerful technique for the analysis of volatile chiral compounds like 2-methylheptanal.
Principle: A gas chromatograph is equipped with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. The separated enantiomers are then detected, and the ratio of their peak areas is used to calculate the enantiomeric excess.
Generalized Protocol:
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Sample Preparation: Dissolve the sample containing the 2-methylheptanal enantiomers in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
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Instrumentation:
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Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
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Chiral Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative such as β-DEX™ or γ-DEX™).
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GC Conditions:
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Injector Temperature: Typically 250 °C.
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Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 180-220 °C) at a controlled rate (e.g., 2-5 °C/min). An isothermal period at the initial and final temperatures may be included.
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Carrier Gas: High-purity hydrogen or helium at a constant flow rate.
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Detector Temperature: Typically 250-280 °C.
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
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Data Analysis: Integrate the peak areas of the two separated enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Biological Activity and Signaling Pathways
Olfactory Signaling of Aliphatic Aldehydes
The perception of odorants like 2-methylheptanal begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. Aliphatic aldehydes are known to activate a range of ORs. While the specific ORs that bind to the enantiomers of 2-methylheptanal have not been identified, a general signaling cascade is initiated upon odorant binding.
Generic Olfactory Transduction Pathway:
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Odorant Binding: An odorant molecule binds to a specific G-protein coupled olfactory receptor (OR) on the membrane of an olfactory sensory neuron.
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G-Protein Activation: This binding event causes a conformational change in the OR, leading to the activation of a heterotrimeric G-protein (Gα_olf).
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Adenylate Cyclase Activation: The activated α-subunit of Gα_olf dissociates and activates adenylate cyclase type III (ACIII).
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cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
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Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
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Cation Influx and Depolarization: The opening of CNG channels allows for the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing depolarization of the OSN membrane.
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Chloride Efflux: The influx of Ca²⁺ activates calcium-activated chloride channels (Ano2), leading to an efflux of chloride (Cl⁻) ions, which further depolarizes the cell.
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Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain.
Conclusion and Future Directions
This technical guide consolidates the currently available information on the stereoisomers of 2-methylheptanal. The significant lack of experimental data directly comparing the physicochemical and sensory properties of the (2S) and (2R) enantiomers represents a considerable knowledge gap. Future research should prioritize the enantioselective synthesis and subsequent detailed characterization of both enantiomers. Such studies would not only provide valuable data for the flavor, fragrance, and pharmaceutical industries but also contribute to a deeper understanding of structure-activity relationships in olfaction. The experimental frameworks provided herein offer a starting point for researchers aiming to fill these critical data voids.
References
- 1. researchgate.net [researchgate.net]
- 2. Heptanal, 2-methyl- (CAS 16630-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (2S)-2-methylheptanal | C8H16O | CID 13583483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chiral multidimensional gas chromatography (MDGC) and chiral GC-olfactometry with a double-cool-strand interface: application to malodors - PubMed [pubmed.ncbi.nlm.nih.gov]
